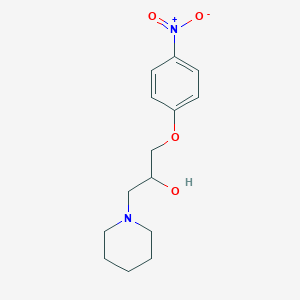
N-butyl-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-(2-fluorophenyl)thiourea, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific investigations.
作用機序
The mechanism of action of N-butyl-N'-(2-fluorophenyl)thiourea is complex and not fully understood. The compound is known to interact with sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of lymphocyte trafficking. N-butyl-N'-(2-fluorophenyl)thiourea is thought to act as a functional antagonist of S1P receptors, preventing lymphocytes from leaving lymph nodes and entering peripheral tissues.
Biochemical and Physiological Effects:
N-butyl-N'-(2-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. The compound has been demonstrated to reduce inflammation and tissue damage in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-butyl-N'-(2-fluorophenyl)thiourea has also been shown to have anticancer effects, inhibiting the growth and metastasis of several types of cancer cells.
実験室実験の利点と制限
N-butyl-N'-(2-fluorophenyl)thiourea has several advantages as a tool for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. N-butyl-N'-(2-fluorophenyl)thiourea has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments. The compound can be toxic at high concentrations, and its effects can be difficult to interpret in some experimental systems.
将来の方向性
There are several potential future directions for research on N-butyl-N'-(2-fluorophenyl)thiourea. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of N-butyl-N'-(2-fluorophenyl)thiourea in combination with other drugs for the treatment of autoimmune diseases and cancer. Finally, there is ongoing research into the potential use of N-butyl-N'-(2-fluorophenyl)thiourea for the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
In conclusion, N-butyl-N'-(2-fluorophenyl)thiourea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent immunomodulatory effects and has been investigated for its potential use as an immunosuppressant, anti-inflammatory agent, and anticancer drug. While there are some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments, the compound has several advantages and is likely to remain an important tool for scientific research in the future.
合成法
The synthesis of N-butyl-N'-(2-fluorophenyl)thiourea involves the reaction of butylamine with 2-fluorobenzoyl chloride to form N-butyl-2-fluorobenzamide. This compound is then reacted with thiourea to produce N-butyl-N'-(2-fluorophenyl)thiourea. The synthesis process is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
N-butyl-N'-(2-fluorophenyl)thiourea has been investigated for a variety of potential therapeutic applications, including as an immunosuppressant, anti-inflammatory agent, and anticancer drug. The compound has been shown to have potent immunomodulatory effects, which have been attributed to its ability to sequester lymphocytes in lymph nodes and prevent their migration to peripheral tissues.
特性
IUPAC Name |
1-butyl-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJODZYAUPKTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367823 |
Source


|
| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62644-11-5 |
Source


|
| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)
![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)

![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![N-(2-bromo-4,6-difluorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956535.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)